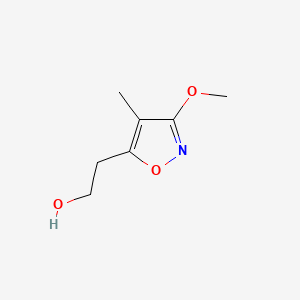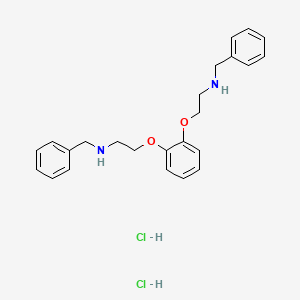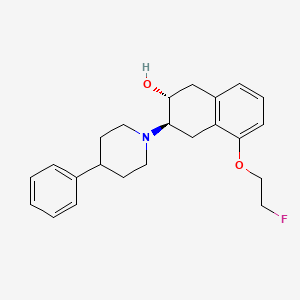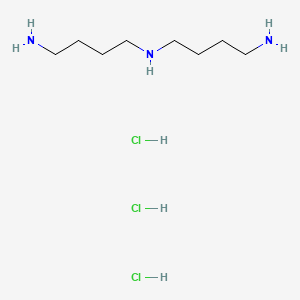
1,5-Dichloroacenaphthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound has a molecular formula of C12H8Cl2 and a molecular weight of 223.1 g/mol
Preparation Methods
1,5-Dichloroacenaphthene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthylene using reagents such as thionyl chloride and molecular iodine . The reaction typically occurs under controlled conditions to ensure the selective chlorination at the 1 and 5 positions of the acenaphthylene ring. Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,5-Dichloroacenaphthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to acenaphthylene or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthylene derivatives.
Scientific Research Applications
1,5-Dichloroacenaphthene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex polycyclic aromatic hydrocarbons, such as Corannulene.
Medicine: Research is ongoing to explore its potential therapeutic uses, although specific applications in medicine are still under investigation.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloroacenaphthene involves its interaction with molecular targets and pathways in biological systems. The chlorinated structure allows it to participate in various chemical reactions, influencing cellular processes. detailed studies on its specific molecular targets and pathways are still limited, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
1,5-Dichloroacenaphthene can be compared with other similar compounds, such as:
5,6-Dichloro-1,2-dihydroacenaphthylene: Another chlorinated derivative with similar chemical properties.
Acenaphthene: The parent compound from which this compound is derived.
Acenaphthylene: A related compound with a similar polycyclic aromatic structure.
Properties
IUPAC Name |
1,5-dichloro-1,2-dihydroacenaphthylene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5,11H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPRHBCCUTBGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C(C=CC1=C32)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)






![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)
